IX 207-887

Description

Properties

CAS No. |

128439-98-5 |

|---|---|

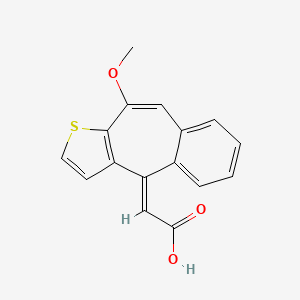

Molecular Formula |

C16H12O3S |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

(2E)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid |

InChI |

InChI=1S/C16H12O3S/c1-19-14-8-10-4-2-3-5-11(10)13(9-15(17)18)12-6-7-20-16(12)14/h2-9H,1H3,(H,17,18)/b13-9+ |

InChI Key |

XIKRQPKFOKKGGW-UKTHLTGXSA-N |

Isomeric SMILES |

COC1=CC2=CC=CC=C2/C(=C\C(=O)O)/C3=C1SC=C3 |

Canonical SMILES |

COC1=CC2=CC=CC=C2C(=CC(=O)O)C3=C1SC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(10-methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thiophene-4-ylidene)acetic acid 10-MBCTYA IX 207,887 IX 207-887 IX-207,887 IX-207-887 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IX-207-887

For Researchers, Scientists, and Drug Development Professionals

Abstract

IX-207-887 is a novel thiophene derivative with potent anti-arthritic properties demonstrated in both preclinical and clinical settings.[1] Its primary mechanism of action is the selective inhibition of interleukin-1 (IL-1) release from mononuclear phagocytes, including human monocytes and mouse peritoneal macrophages.[1][2] This targeted activity on a key inflammatory cytokine distinguishes it from broader-acting anti-inflammatory agents and positions it as a significant subject of interest for the development of targeted therapies for inflammatory diseases such as rheumatoid arthritis. This document provides a comprehensive overview of the known mechanism of action of IX-207-887, detailing its effects on cytokine release and summarizing the experimental methodologies employed in its characterization.

Core Mechanism of Action: Selective Inhibition of Interleukin-1 Release

The hallmark of IX-207-887's activity is its ability to significantly reduce the secretion of biologically active and immunoreactive IL-1 from monocytes and macrophages.[1][2] Crucially, this effect is achieved without a corresponding decrease in the intracellular levels of IL-1 in cell homogenates or lysates.[1][2] This key finding suggests that IX-207-887 does not inhibit the synthesis of the IL-1 precursor, pro-IL-1, but rather acts on the cellular machinery responsible for its release.

The selectivity of IX-207-887 is a notable feature. Studies have shown that it only marginally affects the release of other important inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][2] Furthermore, the secretion of lysozyme, another product of monocytes, is not significantly influenced by the compound.[1] This specificity suggests a targeted interaction with a component of the IL-1 processing or secretion pathway.

The compound does not exhibit IL-1 antagonistic activity, meaning it does not block the binding of IL-1 to its receptor.[1] Additionally, IX-207-887 does not impair the adherence of human monocytes or significantly inhibit IL-1 or IL-2-induced thymocyte proliferation, further indicating that its mechanism is not based on general cellular toxicity or broad immunosuppression.[1]

While the precise molecular target of IX-207-887 has not been definitively identified in the available literature, its unique profile as a selective inhibitor of IL-1 release points towards a novel mechanism of action within the complex process of cytokine secretion.

Quantitative Data on IL-1 Inhibition

Detailed quantitative data, such as IC50 values for the inhibition of IL-1 release under various conditions, are not consistently reported in publicly available literature. Clinical trial data provides some insight into the effective dosages in patients with rheumatoid arthritis.

| Clinical Trial Parameter | Placebo | IX-207-887 (800 mg/day) | IX-207-887 (1,200 mg/day) | P-value |

| Responder Rate (Paulus' criteria) | 10% (2 of 20) | 45% (9 of 20) | 55% (11 of 20) | 0.008 |

| Table 1: Responder rates in a 16-week, double-blind, placebo-controlled study of IX-207-887 in patients with rheumatoid arthritis. |

Experimental Protocols

The following are generalized descriptions of the key experimental methodologies used to characterize the mechanism of action of IX-207-887, based on the available literature.

Cell Culture and Stimulation

-

Cell Types:

-

Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors. Monocytes are often enriched from this population.

-

Mouse peritoneal macrophages harvested from mice.

-

-

Stimulation:

-

Lipopolysaccharide (LPS) is a common stimulus used to induce the synthesis and release of IL-1.

-

-

Treatment:

-

Cultured cells are pre-incubated with varying concentrations of IX-207-887 before stimulation.

-

Measurement of Interleukin-1 Activity

-

Bioassays:

-

Thymocyte Proliferation Assay: The ability of supernatants from treated and stimulated monocytes/macrophages to induce the proliferation of thymocytes is measured. This assay is sensitive to the biological activity of IL-1.

-

Induction of Latent Metalloproteinase Release: The capacity of the cell culture supernatants to stimulate the release of latent metalloproteinases from rabbit articular chondrocytes, a response relatively specific to IL-1, is quantified.[1]

-

-

Immunoassays:

-

Enzyme-Linked Immunosorbent Assay (ELISA): This method is used to quantify the concentration of immunoreactive IL-1β in the cell culture media.

-

Radioimmunoassay (RIA): An alternative immunoassay technique to measure the levels of immunoreactive IL-1β.[1]

-

Assessment of Intracellular IL-1 Levels

-

To determine if IX-207-887 affects IL-1 synthesis, cell homogenates or lysates from treated and stimulated cells are prepared.

-

The levels of intracellular IL-1 are then measured using ELISA or RIA and compared to the levels in the culture media.

Specificity Assays

-

To assess the selectivity of IX-207-887, the concentrations of other cytokines, such as IL-6 and TNF-α, in the culture supernatants are measured using specific ELISAs.

-

The effect on the secretion of other cellular products, like lysozyme, is also determined.[1]

Signaling Pathways and Logical Relationships

Due to the lack of a precisely identified molecular target for IX-207-887, a detailed signaling pathway diagram cannot be constructed. However, a logical workflow of the experimental approach to determine its mechanism of action can be visualized.

Caption: Experimental workflow for characterizing IX-207-887's mechanism.

Conclusion

IX-207-887 is a promising anti-arthritic agent that functions through the selective inhibition of interleukin-1 release from monocytes and macrophages. Its mechanism of action is distinct from many other anti-inflammatory drugs as it does not appear to inhibit IL-1 synthesis but rather targets the secretion pathway. This specificity for IL-1 release, with minimal impact on other cytokines, underscores its potential for a more targeted therapeutic approach in inflammatory diseases. Further research is warranted to elucidate the precise molecular target and the exact steps in the IL-1 secretion pathway that are modulated by IX-207-887. Such studies would not only provide a more complete understanding of this compound's mechanism but could also unveil new therapeutic targets for the control of inflammation.

References

The Discovery and Synthesis of IX 207-887: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

IX 207-887, chemically identified as [10-methoxy-4H-benzo(4,5)cyclohepta-(1,2-b)thiophene-4-ylidene]acetic acid, is a novel anti-arthritic compound developed by Sandoz. Its primary mechanism of action is the selective inhibition of interleukin-1 (IL-1) release from mononuclear cells, a key cytokine implicated in the pathophysiology of rheumatoid arthritis and other inflammatory diseases. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction and Discovery

The discovery of this compound emerged from a targeted research program at Sandoz aimed at identifying novel therapeutic agents for rheumatoid arthritis. The program focused on the inhibition of pro-inflammatory cytokines, with a particular emphasis on Interleukin-1 (IL-1), a central mediator of inflammation and joint destruction in arthritic conditions. While the specific details of the initial screening and lead optimization process are not extensively published, it is understood that a series of thiophene-containing compounds were synthesized and evaluated for their ability to modulate cytokine release. This effort culminated in the identification of this compound as a potent and selective inhibitor of IL-1 release.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. A plausible synthetic route, based on available information for related structures, is outlined below. The key intermediate is the tricyclic ketone, 10-methoxy-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Ketone Intermediate (10-methoxy-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one)

A detailed protocol for the synthesis of a likely precursor has been reported and is adapted here. The synthesis of the ketone intermediate has been described in the literature.

Step 2: Wittig Reaction to Introduce the Acetic Acid Moiety

The ketone intermediate is then subjected to a Wittig or Horner-Wadsworth-Emmons reaction to introduce the exocyclic acetic acid moiety.

-

Reagents: 10-methoxy-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one, triethyl phosphonoacetate, a strong base (e.g., sodium hydride), and a suitable aprotic solvent (e.g., tetrahydrofuran).

-

Procedure:

-

Triethyl phosphonoacetate is deprotonated with a strong base to form the corresponding phosphonate carbanion.

-

The ketone intermediate is added to the reaction mixture, leading to a nucleophilic attack of the carbanion on the carbonyl carbon.

-

The resulting intermediate undergoes elimination to form the ethyl ester of [10-methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thiophen-4-ylidene]acetic acid.

-

Subsequent hydrolysis of the ethyl ester under basic or acidic conditions yields the final product, this compound.

-

The workflow for the proposed synthesis is illustrated in the following diagram:

Mechanism of Action: Inhibition of IL-1 Release

This compound exerts its anti-inflammatory effects by specifically inhibiting the release of IL-1 from monocytes and macrophages.[3][4] This mechanism is distinct from that of non-steroidal anti-inflammatory drugs (NSAIDs) which primarily target cyclooxygenase enzymes.

Signaling Pathway of IL-1 Release and Inhibition by this compound

The precise molecular target of this compound within the IL-1 release pathway has not been fully elucidated in the available literature. However, it is known to act at a late stage of the secretion process, as it does not affect the intracellular levels of pro-IL-1β. A simplified representation of the IL-1 signaling pathway and the proposed point of intervention for this compound is provided below.

Biological Activity and Efficacy

The biological activity of this compound has been characterized in a variety of in vitro and in vivo models.

In Vitro Efficacy

This compound has been shown to potently inhibit the release of IL-1 from human monocytes and mouse peritoneal macrophages.[4] While specific IC50 values are not consistently reported across the literature, the compound demonstrates significant activity at therapeutically achievable concentrations.

Table 1: In Vitro Activity of this compound

| Assay System | Cell Type | Stimulus | Endpoint Measured | Observed Effect |

| IL-1 Release Assay | Human Monocytes | LPS | Extracellular IL-1β levels | Significant reduction in a dose-dependent manner.[4] |

| IL-1 Release Assay | Mouse Peritoneal Macrophages | LPS | Extracellular IL-1β levels | Significant reduction.[4] |

| Cytokine Specificity Assay | Human Monocytes | LPS | IL-6, TNF-α release | Marginal to no effect.[4] |

| Cell Viability/Adherence Assay | Human Monocytes | - | Cell viability/adherence | No significant effect.[4] |

Experimental Protocol: In Vitro IL-1 Release Assay

A general protocol for assessing the inhibition of IL-1 release from human monocytes is as follows:

-

Isolation of Human Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are further purified by adherence to plastic or by magnetic cell sorting.

-

Cell Culture and Stimulation: Purified monocytes are cultured in appropriate media. The cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 1 hour). Subsequently, the cells are stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) to induce IL-1 production and release.

-

Measurement of IL-1 Release: After an incubation period (e.g., 18-24 hours), the cell culture supernatants are collected. The concentration of IL-1β in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage inhibition of IL-1 release at each concentration of this compound is calculated relative to the vehicle-treated control.

The workflow for this experimental protocol is depicted below:

In Vivo Efficacy

This compound has demonstrated efficacy in animal models of arthritis. Furthermore, a double-blind, placebo-controlled clinical trial in patients with rheumatoid arthritis showed that this compound was an effective slow-acting drug for this condition.

Table 2: Clinical Trial Efficacy of this compound in Rheumatoid Arthritis

| Parameter | Placebo (n=20) | This compound (800 mg/day) (n=20) | This compound (1200 mg/day) (n=20) |

| Responder Rate (Paulus' criteria) | 10% | 45% | 55% |

Conclusion

This compound is a pioneering molecule that targets the release of the pro-inflammatory cytokine IL-1. Its novel mechanism of action and demonstrated efficacy in preclinical and clinical studies established it as a significant development in the search for targeted therapies for rheumatoid arthritis. This technical guide provides a foundational understanding of the discovery, synthesis, and biological activity of this compound, serving as a valuable resource for researchers in the field of inflammation and autoimmune disease drug discovery.

References

IX 207-887: A Technical Overview of an Interleukin-1 Release Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

IX 207-887 is a novel, small molecule compound identified as a potent and selective inhibitor of interleukin-1 (IL-1) release. With the chemical formula C₁₆H₁₂O₃S and the IUPAC name (10-Methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)acetic acid, this compound has demonstrated significant anti-inflammatory and antiarthritic properties in preclinical and clinical studies. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, experimental evaluation, and quantitative data.

Core Mechanism of Action

This compound selectively inhibits the release of interleukin-1 (both IL-1α and IL-1β) from activated monocytes and macrophages.[1][2] A key characteristic of its mechanism is that it does not affect the intracellular levels of IL-1, suggesting that it acts on the secretion pathway rather than on the synthesis of the cytokine.[1][3] This targeted action is further highlighted by the minimal impact of this compound on the release of other pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1] While the precise molecular target within the IL-1 release pathway has not been definitively elucidated in the available literature, it is hypothesized to interfere with the inflammasome-caspase-1 axis, which is responsible for the processing and secretion of mature IL-1β.

Signaling Pathway

The following diagram illustrates the general pathway of IL-1β processing and release, indicating the putative point of inhibition by this compound.

Caption: Putative mechanism of this compound in the IL-1β release pathway.

Quantitative Data

The available literature provides qualitative descriptions of the inhibitory effects of this compound. Unfortunately, specific quantitative data such as IC₅₀ values for IL-1 release inhibition are not consistently reported in the reviewed abstracts. However, a clinical trial in rheumatoid arthritis patients provides insight into therapeutically relevant dosages.

Table 1: Clinical Trial Dosage and Response

| Treatment Group | Daily Dosage | Number of Patients | Responder Rate (Paulus' Criteria) |

| Placebo | - | 20 | 10% |

| This compound | 800 mg | 20 | 45% |

| This compound | 1200 mg | 20 | 55% |

| Data from Dougados M, et al. Arthritis Rheum. 1992 Sep;35(9):999-1006. |

Experimental Protocols

Detailed experimental protocols are not fully available in the public domain. However, based on the descriptions in the abstracts of key studies, the following methodologies were employed to assess the activity of this compound.

In Vitro Inhibition of IL-1 Release from Human Monocytes and Mouse Macrophages

This workflow outlines the general steps used to evaluate the efficacy of this compound in vitro.

Caption: General experimental workflow for assessing IL-1 release inhibition.

1. Cell Culture and Treatment:

-

Human peripheral blood monocytes or mouse peritoneal macrophages are isolated and cultured.

-

Cells are pre-incubated with varying concentrations of this compound.

-

An inflammatory stimulus (e.g., lipopolysaccharide - LPS) is added to induce IL-1 production and release.

2. Sample Collection:

-

After a defined incubation period, the cell culture supernatant is collected to measure extracellular (released) IL-1.

-

The cells are lysed to measure intracellular IL-1 levels.

3. IL-1 Quantification:

-

Bioassays:

-

Rabbit Articular Chondrocyte Assay: The ability of the culture supernatant to induce the release of latent metalloproteinases from rabbit articular chondrocytes is measured. This assay is relatively specific for biologically active IL-1.[1]

-

Thymocyte Proliferation Assay (LAF Assay): The co-stimulatory effect of the supernatant on the proliferation of murine thymocytes in the presence of a suboptimal concentration of a mitogen (e.g., phytohemagglutinin) is determined. This measures biologically active IL-1.[1]

-

-

Immunoassays:

-

Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA): These assays are used to quantify the amount of immunoreactive IL-1β in the culture supernatants and cell lysates.[1]

-

Selectivity and Safety Profile

This compound demonstrates a favorable selectivity profile. Studies have shown that it only marginally affects the release of other cytokines like IL-6 and TNF-α.[1] Furthermore, it does not impact the adherence of human monocytes or significantly inhibit IL-1 or IL-2-induced thymocyte proliferation, indicating that it does not act as a general IL-1 antagonist at the receptor level.[1]

In a 16-week, double-blind, placebo-controlled clinical trial in patients with rheumatoid arthritis, this compound was found to be an effective slow-acting drug with acceptable tolerability. Side effects leading to withdrawal from the study included skin rash, intestinal disturbances, hepatitis, and meningitis, although the incidence was relatively low.

Conclusion

This compound is a promising anti-inflammatory agent that functions as a selective inhibitor of interleukin-1 release. Its unique mechanism of targeting the secretion pathway without affecting intracellular cytokine levels distinguishes it from many other anti-inflammatory drugs. While the precise molecular target remains to be fully elucidated, the available data strongly support its potential for the treatment of IL-1-mediated inflammatory diseases such as rheumatoid arthritis. Further research is warranted to fully characterize its mechanism of action and to explore its therapeutic potential in a broader range of inflammatory conditions.

References

An In-depth Technical Guide to the Pharmacology of (10-Methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)acetic acid (Zaltoprofen)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(10-Methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)acetic acid, commonly known as Zaltoprofen, is a potent non-steroidal anti-inflammatory drug (NSAID) with a multifaceted mechanism of action. This technical guide provides a comprehensive overview of the pharmacology of Zaltoprofen, detailing its primary action as a preferential cyclooxygenase-2 (COX-2) inhibitor and its unique secondary mechanism involving the inhibition of bradykinin-induced pain responses. This document synthesizes key quantitative data on its pharmacodynamics and pharmacokinetics, outlines detailed experimental protocols for its evaluation, and visualizes the complex signaling pathways it modulates. This guide is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and pain management research.

Introduction

Zaltoprofen is a propionic acid derivative NSAID recognized for its effective anti-inflammatory, analgesic, and antipyretic properties. It is primarily prescribed for the management of pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and post-operative pain. What distinguishes Zaltoprofen from many other NSAIDs is its dual inhibitory action. Beyond its primary role in the arachidonic acid cascade, it exhibits a significant inhibitory effect on bradykinin-mediated signaling, offering a broader spectrum of analgesic activity.

Pharmacodynamics

Zaltoprofen exerts its therapeutic effects through two primary mechanisms: inhibition of cyclooxygenase enzymes and modulation of bradykinin-induced nociception.

Cyclooxygenase (COX) Inhibition

Zaltoprofen is a preferential inhibitor of COX-2, the enzyme isoform primarily induced during inflammatory processes and responsible for the synthesis of pro-inflammatory prostaglandins.[1] Its selectivity for COX-2 over the constitutively expressed COX-1 isoform is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.

Table 1: In Vitro Cyclooxygenase Inhibitory Activity of Zaltoprofen

| Enzyme | IC50 (μM) | Source |

| COX-1 | 1.3 | Human Platelets |

| COX-2 | 0.34 | Interleukin-1β-stimulated synovial cells |

Data sourced from MedchemExpress.

Inhibition of Bradykinin-Induced Responses

A distinctive feature of Zaltoprofen's pharmacology is its ability to inhibit pain responses induced by bradykinin.[2] This action is not mediated by direct binding to bradykinin B1 or B2 receptors.[2][3] Instead, Zaltoprofen is believed to block the B2 receptor-mediated signaling pathway within primary sensory neurons.[2] This involves the inhibition of second messenger signaling cascades, including the prevention of bradykinin-induced increases in intracellular calcium ([Ca²⁺]i).[2] Zaltoprofen has also been shown to inhibit bradykinin-induced 12-lipoxygenase (12-LOX) activity.[4]

Pharmacokinetics

Zaltoprofen is rapidly absorbed following oral administration and exhibits predictable pharmacokinetic properties.

Table 2: Pharmacokinetic Parameters of Zaltoprofen in Healthy Chinese Volunteers (Single Oral Dose)

| Dose | Cmax (μg/mL) | Tmax (h) | AUC₀₋₂₄ (μg·h/mL) | t₁/₂ (h) |

| 80 mg | 5.9 ± 1.8 | 1.46 ± 0.83 | 34.3 ± 10.1 | 4.96 ± 2.97 |

| 160 mg | 11.4 ± 2.5 | 2.33 ± 1.11 | 75.8 ± 20.5 | 5.04 ± 2.13 |

| 240 mg | 16.9 ± 4.1 | 2.08 ± 0.83 | 115.2 ± 31.8 | 4.83 ± 1.52 |

Data are presented as mean ± SD. Sourced from a study on healthy Chinese volunteers.[4][5][6]

Table 3: Pharmacokinetic Parameters of Zaltoprofen in Healthy Chinese Volunteers (Multiple Oral Doses - 80 mg three times daily)

| Parameter | Value |

| Cmax,ss (μg/mL) | 7.8 ± 2.1 |

| Cmin,ss (μg/mL) | 1.2 ± 0.6 |

| AUCss (μg·h/mL) | 43.6 ± 12.5 |

| t₁/₂ (h) | 5.1 ± 1.9 |

Data are presented as mean ± SD. Sourced from a study on healthy Chinese volunteers.[4]

Signaling Pathways

Prostaglandin Synthesis Pathway Inhibition

Zaltoprofen's primary mechanism of action involves the inhibition of COX enzymes, which are critical for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.

References

- 1. researchgate.net [researchgate.net]

- 2. Zaltoprofen inhibits bradykinin-induced responses by blocking the activation of second messenger signaling cascades in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zaltoprofen, a non-steroidal anti-inflammatory drug, inhibits bradykinin-induced pain responses without blocking bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single-dose and multiple-dose pharmacokinetics of zaltoprofen after oral administration in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jbr-pub.org.cn [jbr-pub.org.cn]

- 6. Single-dose and multiple-dose pharmacokinetics of zaltoprofen after oral administration in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to IX 207-887 and its Role in Cytokine Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound IX 207-887, focusing on its mechanism of action as a modulator of cytokine release. The information presented is collated from foundational scientific literature to support research and development activities in immunology and pharmacology.

Core Compound: this compound

This compound, chemically identified as (10-Methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)acetic acid, emerged as a novel antiarthritic agent.[1] Its primary mechanism of action is the selective inhibition of interleukin-1 (IL-1) release from mononuclear phagocytes.[1][2][3]

Mechanism of Action

This compound has demonstrated a significant and selective inhibitory effect on the release of IL-1 from human monocytes and mouse peritoneal macrophages in vitro.[1][2] This inhibitory action is crucial as IL-1 is a potent pro-inflammatory cytokine implicated in the pathogenesis of rheumatoid arthritis and other inflammatory conditions.

The compound reduces the levels of both biologically active and immunoreactive IL-1 in culture media.[1][2] Notably, the intracellular levels of IL-1 in cell homogenates or lysates remain largely unaffected or are only marginally reduced, suggesting that this compound acts on the release mechanism of IL-1 rather than its synthesis.[1][2]

Quantitative Data on Cytokine Modulation

The inhibitory effects of this compound on cytokine release have been quantified in several studies. The data presented below is summarized from in vitro experiments on human monocytes and mouse peritoneal macrophages.

| Cytokine | Effect of this compound | Quantitative Data | Cell Type(s) |

| Interleukin-1 (IL-1) | Significant Inhibition of Release | While specific IC50 values are not readily available in the public domain, studies confirm significant reduction of both biologically active and immunoreactive IL-1 in culture media at therapeutic concentrations.[1][2] | Human Monocytes, Mouse Peritoneal Macrophages |

| Interleukin-6 (IL-6) | Marginally Influenced | The release of IL-6 was only marginally affected by this compound.[1] | Human Monocytes |

| Tumor Necrosis Factor-alpha (TNF-α) | Marginally Influenced | Similar to IL-6, the release of TNF-α was only marginally influenced by the compound.[1] | Human Monocytes |

| Interleukin-2 (IL-2) | No Significant Inhibition of Induced Proliferation | This compound did not markedly inhibit IL-2-induced thymocyte proliferation, indicating it does not antagonize IL-2's biological activity.[1][2] | Thymocytes |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature concerning the evaluation of this compound's effect on cytokine release.

Isolation and Culture of Human Monocytes

-

Source: Peripheral blood from healthy human donors.

-

Isolation Method: Mononuclear cells are isolated by density gradient centrifugation over Ficoll-Paque. Monocytes are further purified by adherence to plastic culture dishes.

-

Culture Conditions: Cells are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal calf serum, antibiotics, and L-glutamine.

Stimulation of Cytokine Release

-

Stimulus: Lipopolysaccharide (LPS) is typically used to induce the release of IL-1, IL-6, and TNF-α from monocytes and macrophages.

-

Treatment: Cultured cells are pre-incubated with varying concentrations of this compound before the addition of the stimulus.

-

Incubation: The cells are then incubated for a specified period (e.g., 18-24 hours) to allow for cytokine production and release into the culture supernatant.

Quantification of Cytokines

-

Enzyme-Linked Immunosorbent Assay (ELISA): Specific ELISAs are used to quantify the concentration of immunoreactive IL-1β, IL-6, and TNF-α in the culture supernatants.

-

Radioimmunoassay (RIA): RIA is another method employed to measure the levels of immunoreactive IL-1β.[1]

-

Bioassays:

-

Thymocyte Proliferation Assay: The biological activity of IL-1 is assessed by its ability to induce the proliferation of murine thymocytes, typically in the presence of a co-mitogen like phytohemagglutinin.[1]

-

Chondrocyte Metalloproteinase Release Assay: The specific biological activity of IL-1 can be determined by its capacity to induce the release of latent metalloproteinases from rabbit articular chondrocytes.[1]

-

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the evaluation of this compound, the following diagrams are provided in the DOT language.

Caption: Experimental workflow for evaluating the effect of this compound on cytokine release.

Caption: Proposed mechanism of action of this compound on the IL-1 release pathway.

Clarification on GFB-887

Recent literature discusses a compound named GFB-887, which is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. GFB-887 is being investigated for the treatment of kidney diseases, such as focal segmental glomerulosclerosis (FSGS), by preventing podocyte damage. The mechanism of action of GFB-887 is centered on the TRPC5-Rac1 pathway.

It is important to note that This compound and GFB-887 are distinct compounds with different chemical structures and primary mechanisms of action. There is currently no evidence in the scientific literature to suggest that GFB-887 has a direct modulatory effect on cytokine release in the manner of this compound. Researchers should not conflate the biological activities of these two molecules.

Conclusion

This compound is a selective inhibitor of IL-1 release, demonstrating a targeted mechanism that differentiates it from broader anti-inflammatory agents. Its marginal impact on TNF-α and IL-6 secretion underscores its specificity. This technical guide provides a foundational understanding of this compound's role in cytokine modulation, based on the available scientific literature, to aid in further research and development in the field of immunology and inflammatory diseases.

References

Early Research and Development of IX 207-887: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

IX 207-887, chemically identified as (10-Methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)acetic acid, is a novel small molecule investigated for its anti-arthritic properties.[1] Early research into this thiophene derivative pinpointed its mechanism of action as a selective inhibitor of interleukin-1 (IL-1) release.[2] This targeted activity positioned this compound as a promising candidate for the treatment of inflammatory conditions, particularly rheumatoid arthritis, where IL-1 is a key mediator of joint inflammation and degradation. This whitepaper provides an in-depth technical overview of the foundational preclinical and clinical research that characterized the initial development of this compound.

Mechanism of Action: Inhibition of Interleukin-1 Release

Preclinical studies established that this compound effectively inhibits the release of interleukin-1 (IL-1) from mononuclear phagocytes.[2] The inhibitory action was observed in both human monocytes and mouse peritoneal macrophages.[2] A key finding from in vitro experiments was that this compound significantly reduced the levels of both biologically active and immunoreactive IL-1 in culture media.[2] In contrast, the intracellular levels of IL-1 in cell homogenates or lysates remained largely unaffected, suggesting that the compound's primary mechanism is the blockade of the IL-1 secretion pathway rather than inhibition of its synthesis.[2]

The selectivity of this compound was also a notable feature. The release of other monokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), was only marginally affected by the compound.[2] Furthermore, this compound did not demonstrate IL-1 antagonistic activity, nor did it significantly inhibit IL-1 or IL-2-induced thymocyte proliferation, indicating its specific action on the IL-1 release process.[2]

Signaling Pathway of IL-1 Release and Proposed Point of Intervention for this compound

The release of IL-1 is a tightly regulated process that does not follow the classical endoplasmic reticulum-Golgi secretory pathway. It primarily involves the activation of the inflammasome, a multiprotein complex that processes pro-IL-1β into its active form, and subsequent secretion through mechanisms that can include pore formation in the cell membrane by gasdermin D or vesicular transport. While the precise molecular target of this compound within this pathway has not been fully elucidated in the early research, its ability to inhibit IL-1 release without affecting its synthesis suggests an interference with the secretory machinery.

Caption: Proposed mechanism of action for this compound on the IL-1β release pathway.

Preclinical In Vitro Efficacy

The inhibitory effect of this compound on IL-1 release was quantified using a panel of in vitro assays.

Table 1: Summary of In Vitro Inhibition of IL-1 Release by this compound

| Assay Type | Cell Type | Stimulus | Endpoint Measured | Result |

| Biologically Active IL-1 | ||||

| Latent Metalloproteinase Release | Rabbit Articular Chondrocytes | IL-1 | Metalloproteinase Activity | Significant reduction in IL-1-induced activity |

| Thymocyte Proliferation Assay | Mouse Thymocytes | IL-1 | 3H-Thymidine Incorporation | Significant reduction in IL-1-induced proliferation |

| Immunoreactive IL-1β | ||||

| Radioimmunoassay (RIA) | Human Monocytes/Mouse Macrophages | Not Specified | IL-1β Concentration | Significant reduction in secreted IL-1β |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Human Monocytes/Mouse Macrophages | Not Specified | IL-1β Concentration | Significant reduction in secreted IL-1β |

Note: Specific IC50 values were not detailed in the reviewed literature abstracts.

Clinical Development: Rheumatoid Arthritis Trial

Based on its promising preclinical profile, this compound advanced to clinical trials for the treatment of rheumatoid arthritis.

Phase II Double-Blind, Placebo-Controlled Study

A 16-week, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in patients with active rheumatoid arthritis.[1] A total of 60 patients were randomized into three groups of 20, receiving either placebo, 800 mg/day of this compound, or 1200 mg/day of this compound.[1]

Table 2: Efficacy and Safety Outcomes of the Phase II Clinical Trial of this compound in Rheumatoid Arthritis

| Outcome | Placebo (n=20) | This compound (800 mg/day) (n=20) | This compound (1200 mg/day) (n=20) | P-value |

| Efficacy | ||||

| Responders (Paulus' Criteria) | 2 (10%) | 9 (45%) | 11 (55%) | 0.008 |

| Withdrawals due to Lack of Efficacy | 3 | 0 | 0 | - |

| Safety | ||||

| Withdrawals due to Side Effects | 1 | 9 | - | |

| Most Common Side Effects | Skin Rash (1) | Skin Rash (5), Intestinal Disturbances (2), Hepatitis (1), Meningitis (1) | - |

Note: The distribution of the 9 side-effect-related withdrawals in the this compound groups was not specified between the 800 mg and 1200 mg arms in the abstract.

The intent-to-treat analysis revealed a statistically significant improvement in various clinical and laboratory parameters in the this compound treatment groups compared to placebo.[1] The study concluded that this compound is an effective slow-acting drug for rheumatoid arthritis with acceptable tolerability.[1]

Experimental Protocols

In Vitro IL-1 Release Inhibition Assays

1. Isolation and Culture of Mononuclear Cells:

-

Human peripheral blood mononuclear cells (PBMCs) were isolated from buffy coats by Ficoll-Paque density gradient centrifugation.

-

Mouse peritoneal macrophages were obtained by peritoneal lavage from mice previously injected with a sterile irritant (e.g., thioglycollate).

-

Cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal calf serum and antibiotics.

2. IL-1 Release Assay:

-

Adherent monocytes/macrophages were stimulated with a suitable agent (e.g., lipopolysaccharide - LPS) in the presence or absence of varying concentrations of this compound.

-

After an incubation period, the culture supernatants were collected for the determination of IL-1 levels.

-

Cell lysates/homogenates were also prepared to measure intracellular IL-1 content.

Caption: Workflow for in vitro IL-1 release inhibition experiments.

Measurement of Biologically Active IL-1

1. Latent Metalloproteinase Release Assay:

-

Rabbit articular chondrocytes were cultured in monolayer.

-

Chondrocytes were exposed to culture supernatants from the IL-1 release assay.

-

The release of latent metalloproteinases (e.g., collagenase, proteoglycanase) into the chondrocyte culture medium was quantified using a suitable substrate degradation assay.

2. Thymocyte Co-stimulatory Assay (LAF Assay):

-

Thymocytes were harvested from young mice (e.g., C3H/HeJ).

-

Cells were cultured at a specific density in the presence of a suboptimal concentration of a mitogen (e.g., phytohemagglutinin - PHA).

-

Serial dilutions of the test supernatants were added to the cultures.

-

After a 48-72 hour incubation, proliferation was assessed by measuring the incorporation of 3H-thymidine.

Measurement of Immunoreactive IL-1β

1. Radioimmunoassay (RIA) and ELISA:

-

Standard competitive binding RIA or sandwich ELISA protocols were used.

-

These assays employed specific polyclonal or monoclonal antibodies against IL-1β to quantify its concentration in the culture supernatants.

Conclusion

The early research and development of this compound characterized it as a novel, selective inhibitor of interleukin-1 release. Preclinical in vitro studies demonstrated its ability to potently and specifically block the secretion of IL-1 from monocytes and macrophages. A subsequent Phase II clinical trial in patients with rheumatoid arthritis provided evidence of its efficacy as a slow-acting, disease-modifying anti-rheumatic drug. While the compound showed a favorable benefit-risk profile in this initial study, further development would be required to fully establish its therapeutic potential and long-term safety. The foundational research summarized in this whitepaper highlights a targeted therapeutic strategy for inflammatory diseases centered on the modulation of the IL-1 pathway.

References

An In-Depth Technical Guide to the Biological Activity and Targets of IX 207-887

For Researchers, Scientists, and Drug Development Professionals

Abstract

IX 207-887 is a novel anti-arthritic compound identified for its specific inhibitory effect on the release of interleukin-1 (IL-1) from mononuclear phagocytes. This technical guide provides a comprehensive overview of the known biological activities and therapeutic targets of this compound. The information is compiled from seminal research and presented to aid researchers and drug development professionals in understanding its mechanism of action and potential therapeutic applications. This document summarizes its effects on cytokine release, outlines the experimental methodologies used in its characterization, and visualizes its putative mechanism within relevant signaling pathways.

Core Biological Activity: Selective Inhibition of Interleukin-1 Release

The primary and most well-documented biological activity of this compound is the inhibition of interleukin-1 (IL-1) release from activated human monocytes and mouse peritoneal macrophages.[1] Crucially, studies have shown that this compound does not affect the intracellular levels of IL-1, indicating that its mechanism of action is at the stage of cytokine secretion rather than synthesis.[1] This selective action points towards a novel mechanism for an anti-arthritic agent.

The inhibitory effect appears to be specific to IL-1, as the release of other pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), is only marginally affected by the compound.[1] Furthermore, this compound does not exhibit direct IL-1 antagonistic activity, nor does it significantly inhibit IL-1 or IL-2-induced thymocyte proliferation, suggesting it does not interfere with IL-1 receptor binding or downstream signaling in T-cells.[1]

Identified Cellular Targets

The principal cellular targets of this compound are human monocytes and mouse peritoneal macrophages . These cells are key players in the inflammatory cascade and are major sources of IL-1 in pathological conditions such as rheumatoid arthritis. The compound's ability to selectively modulate the secretory processes of these phagocytes underscores its potential as a targeted anti-inflammatory agent.

Quantitative Data Summary

Table 1: Summary of this compound Biological Activities

| Biological Activity | Target Cell Type | Effect | Specificity | Reference |

| Inhibition of IL-1 Release | Human Monocytes, Mouse Peritoneal Macrophages | Significant reduction of extracellular IL-1 | Selective for IL-1 over IL-6 and TNF-α | [1] |

| Effect on Intracellular IL-1 | Human Monocytes, Mouse Peritoneal Macrophages | Unaffected or marginally reduced | - | [1] |

| IL-1 Antagonistic Activity | Chondrocytes | No significant antagonism observed | - | [1] |

| Thymocyte Proliferation | Thymocytes | No marked inhibition of IL-1/IL-2 induced proliferation | - | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard immunological and cell biology techniques and are reconstructed to reflect the assays mentioned in the primary literature.[1]

Inhibition of Interleukin-1 Release from Human Monocytes

This protocol describes a general method for assessing the effect of a compound on IL-1 release from primary human monocytes stimulated with lipopolysaccharide (LPS).

Objective: To quantify the inhibitory effect of this compound on the release of IL-1β from LPS-stimulated human monocytes.

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Human peripheral blood mononuclear cells (PBMCs)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Human IL-1β ELISA kit

-

96-well cell culture plates

Procedure:

-

Monocyte Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with sterile PBS. Resuspend the cells in complete RPMI 1640 medium.

-

Cell Plating: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well. Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.

-

Non-adherent Cell Removal: After incubation, gently wash the wells twice with warm PBS to remove non-adherent lymphocytes. The remaining adherent cells will be enriched for monocytes.

-

Compound Treatment: Add fresh complete RPMI 1640 medium containing various concentrations of this compound or vehicle control (e.g., DMSO) to the wells. Pre-incubate for 1 hour.

-

Cell Stimulation: Stimulate the monocytes by adding LPS to a final concentration of 1 µg/mL.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatants.

-

IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

Metalloproteinase Release from Rabbit Articular Chondrocytes

This assay is used to determine the biological activity of IL-1 in conditioned media by measuring its ability to induce the release of metalloproteinases from chondrocytes.

Objective: To assess the biological activity of IL-1 in supernatants from monocyte cultures treated with this compound.

Materials:

-

Rabbit articular cartilage

-

DMEM/F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Collagenase type II

-

Conditioned media from monocyte cultures (from Protocol 4.1)

-

Casein zymography gels or a commercial metalloproteinase activity assay kit.

Procedure:

-

Chondrocyte Isolation: Isolate chondrocytes from rabbit articular cartilage by enzymatic digestion with collagenase type II.

-

Cell Culture: Culture the isolated chondrocytes in DMEM/F-12 medium until confluent.

-

Cell Plating: Seed the chondrocytes in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment with Conditioned Media: Replace the culture medium with the conditioned media collected from the monocyte cultures (treated with this compound or control).

-

Incubation: Incubate the chondrocytes for 48 hours at 37°C.

-

Supernatant Collection: Collect the supernatants from the chondrocyte cultures.

-

Metalloproteinase Activity Assay: Analyze the supernatants for metalloproteinase activity using casein zymography or a commercially available kit. A decrease in metalloproteinase activity in supernatants from chondrocytes treated with conditioned media from this compound-treated monocytes would indicate reduced biologically active IL-1.

Murine Thymocyte Proliferation Assay (LAF Assay)

This bioassay measures IL-1 activity based on its ability to co-stimulate the proliferation of murine thymocytes in the presence of a suboptimal concentration of a mitogen like phytohemagglutinin (PHA).

Objective: To determine the biological activity of IL-1 in supernatants from monocyte cultures treated with this compound.

Materials:

-

Thymus from a C3H/HeJ mouse (4-8 weeks old)

-

RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Phytohemagglutinin (PHA)

-

Conditioned media from monocyte cultures (from Protocol 4.1)

-

[3H]-thymidine

-

96-well cell culture plates

Procedure:

-

Thymocyte Preparation: Aseptically remove the thymus from a C3H/HeJ mouse and prepare a single-cell suspension in complete RPMI 1640 medium.

-

Cell Plating: Add 1 x 10^6 thymocytes to each well of a 96-well plate.

-

Treatment: Add serial dilutions of the conditioned media from the monocyte cultures and a suboptimal concentration of PHA (e.g., 1 µg/mL).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

[3H]-Thymidine Labeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.

-

Cell Harvesting and Scintillation Counting: Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a liquid scintillation counter. A reduction in thymocyte proliferation in the presence of conditioned media from this compound-treated monocytes indicates a decrease in biologically active IL-1.

Visualizations of Signaling Pathways and Workflows

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound selectively inhibiting the IL-1 release from monocytes.

Experimental Workflow for Assessing IL-1 Release Inhibition

References

An In-Depth Technical Guide to IX 207-887 for Basic Research in Immunology

For Researchers, Scientists, and Drug Development Professionals

Introduction

IX 207-887 is a novel anti-arthritic compound identified as an inhibitor of interleukin-1 (IL-1) release.[1][2] Its potential as a modulator of the inflammatory response has made it a subject of interest in immunological research. This technical guide provides a comprehensive overview of the core basic research applications of this compound, with a focus on its effects on IL-1, a key pro-inflammatory cytokine. The information is based on available scientific literature and is intended to support researchers in designing and interpreting experiments involving this compound.

Core Mechanism of Action

This compound has been shown to inhibit the release of interleukin-1 (IL-1) from monocytes and macrophages.[1][2] Notably, the compound appears to specifically target the secretion of IL-1 without significantly affecting the intracellular levels of the cytokine.[2] This suggests a mechanism that interferes with the cellular machinery responsible for IL-1 transport and release, rather than its synthesis. Further research has indicated that this compound also modulates other secretory processes in phagocytes, including the production of superoxide and the release of azurophil and specific granules from neutrophils.[3]

Data Presentation

| Cell Type | Stimulus | Parameter Measured | Effect of this compound | Reference |

| Human Monocytes | Lipopolysaccharide (LPS) | IL-1β release (ELISA, RIA) | Significant reduction | [2] |

| Mouse Peritoneal Macrophages | Not specified | IL-1 release | Inhibition | [2] |

| Rabbit Articular Chondrocytes | Recombinant IL-1 | Metalloproteinase release | No antagonistic activity of this compound on IL-1 induced release | [2] |

| Murine Thymocytes | Recombinant IL-1 or IL-2 | Proliferation | No marked inhibition of IL-1 or IL-2 induced proliferation | [2] |

| Human Monocytes | Not specified | IL-6 and TNF-α release | Marginally influenced | [2] |

Experimental Protocols

Detailed, step-by-step protocols from the original research on this compound are not publicly available. However, based on the methodologies cited in the literature, the following are generalized protocols for key experiments to assess the activity of this compound.

Monocyte Isolation and Culture for IL-1 Release Assay

This protocol describes the isolation of human peripheral blood mononuclear cells (PBMCs) and the subsequent culture of monocytes to study the effect of this compound on IL-1 release.

Materials:

-

Ficoll-Paque density gradient medium

-

RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Human IL-1β ELISA kit

Protocol:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Monocyte Adherence: Seed PBMCs in culture plates and allow monocytes to adhere for 1-2 hours at 37°C.

-

Non-adherent Cell Removal: Wash the plates with warm RPMI-1640 to remove non-adherent lymphocytes.

-

Cell Culture and Treatment: Culture the adherent monocytes in RPMI-1640 with 10% FBS. Pre-incubate the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce IL-1 production and release. Include appropriate controls (untreated cells, vehicle control).

-

Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.

-

IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

Thymocyte Proliferation Assay

This assay is used to determine if this compound has a direct effect on IL-1- or IL-2-mediated T-cell proliferation.

Materials:

-

Thymocytes isolated from a suitable mouse strain (e.g., C3H/HeJ)

-

Recombinant murine IL-1 and IL-2

-

This compound

-

[³H]-thymidine or other proliferation assay reagent (e.g., MTT, BrdU)

Protocol:

-

Thymocyte Preparation: Prepare a single-cell suspension of thymocytes from a mouse thymus.

-

Cell Plating: Plate the thymocytes in a 96-well plate.

-

Treatment: Add recombinant IL-1 or IL-2 to the wells to stimulate proliferation. In parallel wells, add this compound at various concentrations along with the cytokine.

-

Incubation: Incubate the plates for 48-72 hours.

-

Proliferation Measurement: Add [³H]-thymidine and incubate for another 18 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation counter. Alternatively, use a colorimetric proliferation assay.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The precise molecular target of this compound in the IL-1 release pathway has not been fully elucidated in the available literature. The following diagram illustrates a generalized pathway for LPS-induced IL-1β production and release in monocytes, highlighting the proposed site of action for this compound.

Caption: Proposed mechanism of this compound action on the IL-1β release pathway.

The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on IL-1 release from primary human monocytes.

Caption: Experimental workflow for assessing this compound's effect on IL-1 release.

References

Methodological & Application

Application Notes and Protocols for IX 207-887: An In Vitro Inhibitor of IL-1β Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

IX 207-887 (also known as Tenidap) is a potent anti-inflammatory agent that has demonstrated significant efficacy in preclinical and clinical studies for arthritis.[1] A key mechanism of its action is the inhibition of interleukin-1 (IL-1) release from mononuclear phagocytes.[1] Specifically, it has been shown to inhibit the release of IL-1β, a critical cytokine in the inflammatory cascade, from human monocytes and mouse peritoneal macrophages.[1] This document provides detailed protocols for an in vitro assay to characterize the inhibitory activity of this compound on IL-1β release, summarizes key quantitative data, and illustrates the relevant biological pathways and experimental workflows.

Mechanism of Action

The release of mature IL-1β is a tightly regulated two-step process involving the NLRP3 inflammasome.

-

Priming (Signal 1): Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) engage with pattern recognition receptors (e.g., Toll-like receptors). This initiates a signaling cascade that leads to the transcriptional upregulation and synthesis of the inactive precursor, pro-IL-1β, and components of the NLRP3 inflammasome.

-

Activation (Signal 2): A second stimulus, such as extracellular ATP, triggers the assembly of the NLRP3 inflammasome complex. This complex then activates caspase-1, which in turn cleaves pro-IL-1β into its mature, biologically active 17 kDa form.[2] The mature IL-1β is then released from the cell.

This compound has been shown to inhibit the ATP-induced release and maturation of IL-1β from LPS-stimulated monocytes and macrophages.[2] Evidence suggests that its inhibitory activity may be related to the blockade of anion transport, which is a necessary component of the ATP-promoted externalization mechanism.[2] Furthermore, studies have indicated that this compound (Tenidap) can inhibit the appearance of intracellular pro-IL-1α, suggesting it may also impact the synthesis of the precursor protein.[3]

Signaling Pathway

Caption: NLRP3 inflammasome pathway for IL-1β release and proposed points of inhibition by this compound.

Data Presentation: In Vitro Efficacy of this compound

The inhibitory effect of this compound on IL-1 production has been quantified in murine peritoneal macrophages. The following table summarizes the half-maximal inhibitory concentration (IC50) for IL-1 production.

| Cell Type | Stimulus | Assay Method | IC50 (µM) | Reference |

| Murine Peritoneal Macrophages | LPS | IL-1 Receptor Binding Assay | 3 | [3] |

| Murine Peritoneal Macrophages | Zymosan | IL-1 Receptor Binding Assay | 3 | [3] |

Experimental Protocols

Protocol 1: In Vitro IL-1β Release Assay Using Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of human PBMCs, stimulation to induce IL-1β release, treatment with this compound, and subsequent quantification of released IL-1β by ELISA.

Materials:

-

This compound (Tenidap)

-

Ficoll-Paque PLUS

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Adenosine triphosphate (ATP)

-

Phosphate Buffered Saline (PBS), sterile

-

Human IL-1β ELISA Kit

-

96-well cell culture plates

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Methodology:

-

PBMC Isolation:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

-

Wash the isolated PBMCs twice with sterile PBS.

-

Resuspend the cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

-

-

Cell Seeding:

-

Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI 1640 medium.

-

Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.

-

Gently wash the wells with warm RPMI 1640 to remove non-adherent cells. Add 100 µL of fresh complete medium to each well.

-

-

Priming and Treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in complete RPMI 1640 medium.

-

Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent).

-

Prime the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

-

Activation and Supernatant Collection:

-

Activate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM to the wells.

-

Incubate for an additional 30-60 minutes at 37°C.

-

Centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the cell culture supernatant for IL-1β measurement. Store supernatants at -80°C if not analyzed immediately.

-

-

Quantification of IL-1β by ELISA:

-

Quantify the concentration of IL-1β in the collected supernatants using a commercial human IL-1β ELISA kit. Follow the manufacturer's instructions precisely for the assay procedure, including the preparation of standards and samples.

-

Read the absorbance on a microplate reader and calculate the IL-1β concentrations based on the standard curve.

-

Experimental Workflow Diagram

Caption: Workflow for the in vitro assay of this compound inhibition of IL-1β release.

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers investigating the inhibitory effects of this compound on IL-1β release. The in vitro assay using human PBMCs is a robust system to evaluate the potency and mechanism of action of this and similar compounds targeting the NLRP3 inflammasome pathway. The established IC50 value in murine macrophages provides a benchmark for assessing the efficacy of this compound. These application notes are intended to facilitate further research into the therapeutic potential of IL-1 release inhibitors in inflammatory diseases.

References

- 1. Inhibition of interleukin-1 release by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tenidap modulates cytoplasmic pH and inhibits anion transport in vitro. II. Inhibition of IL-1 beta production from ATP-treated monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of interleukin 1 synthesis by tenidap: a new drug for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for IX 207-887 Administration in Animal Models of Rheumatoid Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

IX 207-887, also known as [10-methoxy-4H-benzo(4,5)cyclohepta-(1,2-b)thiophene-4-yliden acetic acid], is a novel anti-arthritic compound that has demonstrated efficacy in animal models of rheumatoid arthritis (RA) and in human clinical trials.[1] Its primary mechanism of action involves the selective inhibition of interleukin-1 (IL-1) release from monocytes and macrophages, key mediators in the inflammatory cascade of rheumatoid arthritis.[1] These application notes provide a summary of the available data and detailed protocols for the administration of this compound in a relevant animal model of RA.

Mechanism of Action

This compound exerts its anti-inflammatory effects by potently inhibiting the release of interleukin-1 (IL-1), a pivotal cytokine in the pathogenesis of rheumatoid arthritis. It specifically inhibits the release of both IL-1α and IL-1β from cultured murine macrophages and human mononuclear cells. This targeted action on IL-1 distinguishes it from non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, this compound has been shown to modulate other secretory processes of phagocytes, including the inhibition of superoxide production and the release of azurophil and specific granules by neutrophils. This multi-faceted modulation of inflammatory pathways contributes to its therapeutic potential in chronic inflammatory conditions like rheumatoid arthritis.

Signaling Pathway

The primary signaling pathway affected by this compound is the IL-1 signaling cascade. By inhibiting the release of IL-1, this compound effectively reduces the downstream activation of inflammatory genes.

Data Presentation

Table 1: Efficacy of this compound in a 16-Week Human Clinical Trial for Rheumatoid Arthritis

| Treatment Group | Number of Patients | Responders (Paulus' Criteria) | Percentage of Responders |

| Placebo | 20 | 2 | 10% |

| This compound (800 mg/day) | 20 | 9 | 45% |

| This compound (1200 mg/day) | 20 | 11 | 55% |

| Data from Dougados M, et al. Arthritis Rheum. 1992 Sep;35(9):999-1006.[1] |

Experimental Protocols

The following protocols are based on established methods for inducing rheumatoid arthritis in animal models and should be adapted for the specific experimental design.

Adjuvant-Induced Arthritis (AIA) in Rats

This is a widely used model for studying the pathogenesis of rheumatoid arthritis and for evaluating potential therapeutics.

Materials:

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis

-

Male Lewis or Wistar rats (6-8 weeks old)

-

Sterile syringes and needles

-

Calipers for measuring paw volume

-

Anesthesia (e.g., isoflurane)

Protocol:

-

Induction of Arthritis:

-

On day 0, anesthetize the rats.

-

Inject 0.1 mL of FCA intradermally into the plantar surface of the right hind paw.

-

A primary inflammatory response in the injected paw should be visible within 24 hours.

-

Systemic arthritis, characterized by inflammation in the contralateral paw and other joints, typically develops between days 10 and 14.

-

-

Preparation and Administration of this compound:

-

Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.

-

Based on general preclinical practices for orally administered anti-inflammatory compounds, a starting dose range of 10-100 mg/kg body weight can be considered. Dose-ranging studies are recommended to determine the optimal therapeutic dose.

-

Administer this compound or vehicle orally once daily, starting from the day of adjuvant injection (prophylactic regimen) or after the onset of clinical signs of arthritis (therapeutic regimen).

-

-

Assessment of Arthritis:

-

Clinical Scoring: Score the severity of arthritis daily or every other day using a scale of 0-4 for each paw (0 = no swelling or erythema; 1 = mild swelling and/or erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema; 4 = maximal swelling and erythema with joint deformity). The maximum possible score per rat is 16.

-

Paw Volume Measurement: Measure the volume of both hind paws using a plethysmometer or calipers at regular intervals.

-

Body Weight: Monitor the body weight of the animals throughout the study as a general indicator of health.

-

Histopathology: At the end of the study, sacrifice the animals and collect the joints for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.

-

Conclusion

This compound is a promising anti-arthritic agent with a well-defined mechanism of action centered on the inhibition of IL-1 release. The provided protocols for the adjuvant-induced arthritis model in rats offer a framework for preclinical evaluation of this compound. Researchers should optimize dosing and assessment schedules based on their specific experimental goals. While detailed quantitative data from animal studies are limited in publicly accessible literature, the robust efficacy demonstrated in human clinical trials underscores the therapeutic potential of this compound for rheumatoid arthritis.

References

Application Notes and Protocols for Preparing IX 207-887 Stock Solutions with DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

IX 207-887 is a novel antiarthritic agent that functions by inhibiting the release of the pro-inflammatory cytokine Interleukin-1 (IL-1) from monocytes and macrophages.[1][2] This mechanism of action makes it a valuable tool for research in immunology, inflammation, and rheumatology. Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to the compound's high solubility in this solvent.[1][3]

This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in DMSO.

Data Presentation

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 284.33 g/mol | [1] |

| Solubility in DMSO | 100 mg/mL (351.70 mM) | [1][3] |

| Recommended Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1][3] |

| Appearance | Solid | [No specific citation] |

| Mechanism of Action | Inhibitor of Interleukin-1 (IL-1) release | [1][2] |

Signaling Pathway

This compound inhibits the release of Interleukin-1 (IL-1) from immune cells such as monocytes and macrophages. IL-1, upon its release, binds to the IL-1 receptor (IL-1R) on target cells, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of various pro-inflammatory genes. By preventing the release of IL-1, this compound effectively dampens this inflammatory signaling at an early stage.

Caption: Mechanism of action of this compound in the context of the IL-1 signaling pathway.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound.

Materials:

-

This compound powder

-

Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or glass vials

-

Calibrated analytical balance

-

Sterile pipette and tips

-

Vortex mixer

-

Ultrasonic water bath (optional)

Procedure:

-

Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound powder and anhydrous DMSO to room temperature.

-

Weighing: Accurately weigh the desired amount of this compound powder into a sterile amber microcentrifuge tube or glass vial.

-

Calculation Example: To prepare 1 mL of a 100 mM stock solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 100 mmol/L x 0.001 L x 284.33 g/mol x 1000 mg/g = 28.43 mg

-

-

-

Dissolution:

-

Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

-

Troubleshooting Solubility: If the compound does not fully dissolve:

-

Gently warm the solution at 37°C for 10-15 minutes.

-

Alternatively, place the vial in an ultrasonic water bath for 5-10 minutes.[1]

-

Vortex again after warming or sonication.

-

-

Aliquoting and Storage:

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium.

Materials:

-

100 mM this compound stock solution in DMSO

-

Sterile, complete cell culture medium

-

Sterile microcentrifuge tubes

-

Sterile pipette and tips

Procedure:

-

Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Recommended): To prevent precipitation of the compound in the aqueous medium, perform a serial dilution.

-

Prepare an intermediate dilution of 1 mM by diluting the 100 mM stock solution 1:100 in complete cell culture medium (e.g., add 2 µL of 100 mM stock to 198 µL of medium).

-

Gently mix by pipetting up and down.

-

-

Final Dilution:

-

Use the intermediate dilution to prepare the final working concentrations.

-

Calculation Example: To prepare 1 mL of a 10 µM working solution from a 1 mM intermediate stock:

-

C1V1 = C2V2

-

(1000 µM)(V1) = (10 µM)(1000 µL)

-

V1 = 10 µL

-

Add 10 µL of the 1 mM intermediate solution to 990 µL of complete cell culture medium.

-

-

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.

-

In the example above, the final DMSO concentration would be 0.01%, which is well-tolerated by most cell lines.

-

-

Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO as the highest concentration of this compound used.

Experimental Workflow Diagram

The following diagram outlines the workflow from receiving the solid compound to its application in cell-based assays.

Caption: Workflow for the preparation and use of this compound in cell culture experiments.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

-

DMSO can facilitate the absorption of other chemicals through the skin. Handle with caution.

-

Perform all steps involving the handling of the compound powder and DMSO in a well-ventilated area or a chemical fume hood.

References

Application Notes and Protocols for IX 207-887 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

IX 207-887 is a novel antiarthritic compound that functions as a specific inhibitor of interleukin-1 (IL-1) release.[1] It has been shown to impede the release of both IL-1α and IL-1β from activated human monocytes and mouse peritoneal macrophages. This document provides detailed application notes and protocols for utilizing this compound in cell-based assays to investigate its effects on IL-1 signaling and cellular responses.

Mechanism of Action

This compound selectively inhibits the release of IL-1 from monocytic cells.[1] Studies have indicated that it does not directly antagonize IL-1 receptors, nor does it inhibit the synthesis of IL-1.[1] The compound significantly reduces the levels of biologically active and immunoreactive IL-1 in cell culture supernatants, while the intracellular levels of IL-1 remain largely unaffected.[1] The release of other cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), is only marginally affected by this compound, suggesting a specific mechanism of action.[1]

Quantitative Data Summary

| Parameter | Cell Type/System | Concentration | Effect | Reference |

| IL-1 Release Inhibition | Human Monocytes, Mouse Peritoneal Macrophages | Therapeutically achieved concentrations | Significant inhibition | [1] |

| IL-1 Synthesis Inhibition | Human Synovial Tissue Organ Culture | 30-50 µM | Inactive | [2] |

Experimental Protocols

Protocol 1: Determination of the Effective Concentration of this compound for Inhibition of IL-1β Release in Macrophages

This protocol describes a method to determine the dose-dependent effect of this compound on the release of IL-1β from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Human or murine macrophage cell line (e.g., THP-1, RAW 264.7) or primary monocytes/macrophages

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

Lipopolysaccharide (LPS)

-

Phosphate Buffered Saline (PBS)

-

Human or Mouse IL-1β ELISA Kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

-

Cell Differentiation (for THP-1 cells): If using THP-1 monocytes, differentiate them into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, wash the cells with PBS before proceeding.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-